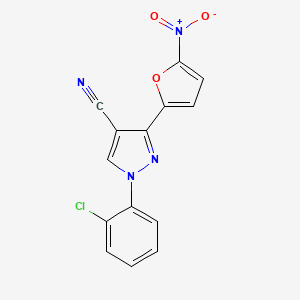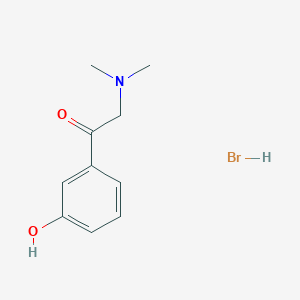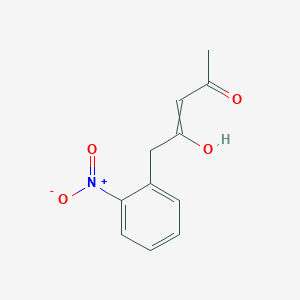
4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one is an organic compound with a unique structure that includes both hydroxyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one typically involves the reaction of 2-nitrobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an aldol reaction to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include 4-oxo-5-(2-nitrophenyl)pent-3-en-2-one or 4-carboxy-5-(2-nitrophenyl)pent-3-en-2-one.
Reduction: The major product would be 4-hydroxy-5-(2-aminophenyl)pent-3-en-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone
- 4-(4-nitrophenyl)but-3-en-2-one
- 4-(2-hydroxy-5-nitrophenyl)-3-buten-2-one
Uniqueness
4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61417-43-4 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-hydroxy-5-(2-nitrophenyl)pent-3-en-2-one |
InChI |
InChI=1S/C11H11NO4/c1-8(13)6-10(14)7-9-4-2-3-5-11(9)12(15)16/h2-6,14H,7H2,1H3 |
InChI Key |
IPDGYRKHINJUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(CC1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium thiocyanate](/img/structure/B14591053.png)
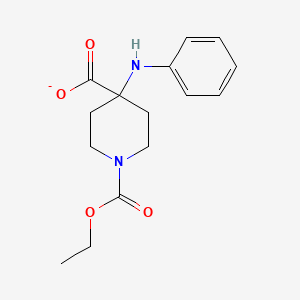
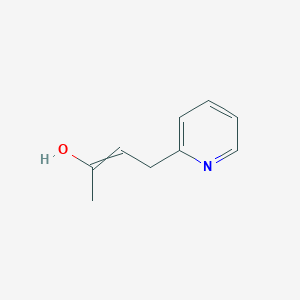
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
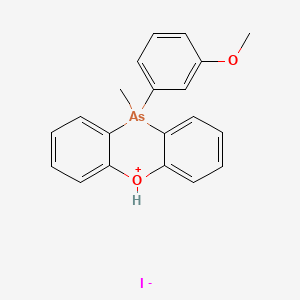

![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)

![N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14591088.png)
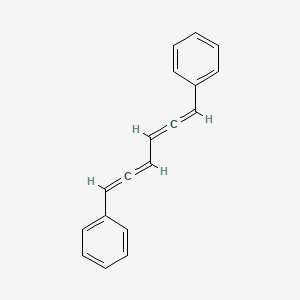
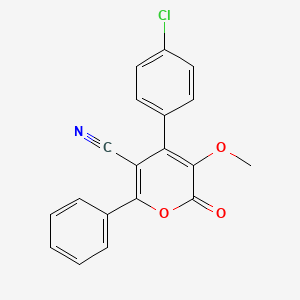
![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)
